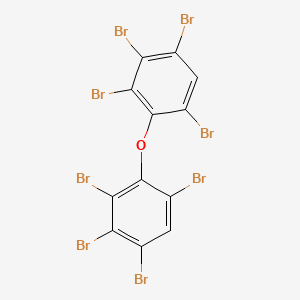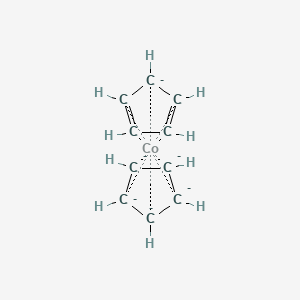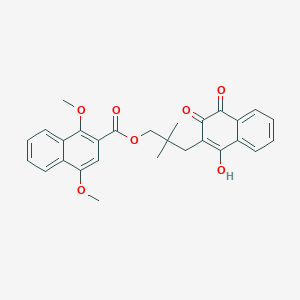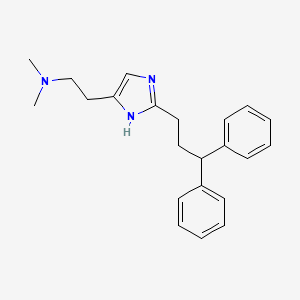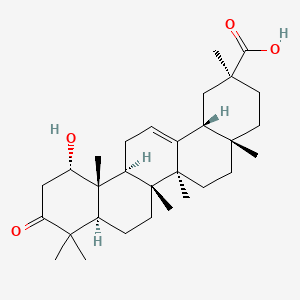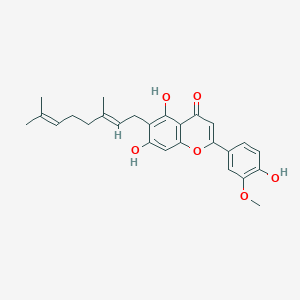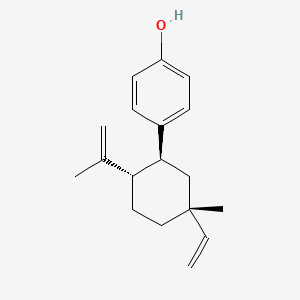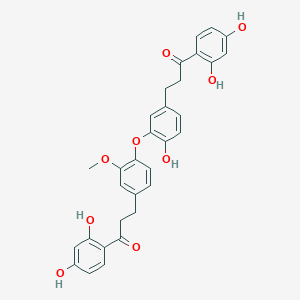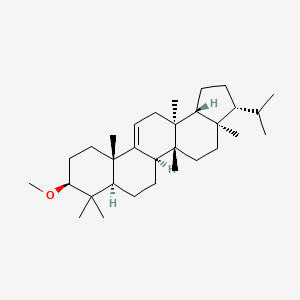
Arundoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arundoin is a triterpenoid.
Aplicaciones Científicas De Investigación
Triterpenoids in Imperata cylindrica
Nishimoto et al. (1968) identified arundoin as one of the triterpenoids isolated from Imperata cylindrica. The study discusses the biogenetic relationships of these compounds, highlighting their relevance in understanding plant chemistry and potentially aiding in taxonomic classification (Nishimoto, Ito, Natori, & Ohmoto, 1968).
Chemotaxonomy in Saccharum Species
Smith and Martin-Smith (1978) explored the leaf waxes of Saccharum species for triterpene methyl ethers, including arundoin. Their work provides insights into the use of these compounds as chemotaxonomic markers, aiding in the differentiation and classification of plant species (Smith & Martin-Smith, 1978).
Triterpene Methyl Ethers in Chionochloa
Russell, Connor, and Purdie (1976) identified arundoin among the triterpene methyl ethers in the leaf wax of Chionochloa species. The presence of these compounds provides valuable information for chemotaxonomic studies, aiding in the understanding of plant taxonomy and evolution (Russell, Connor, & Purdie, 1976).
Antifungal Activity in Areca catechu
Yenjit et al. (2010) examined the antifungal properties of compounds, including arundoin, extracted from Areca catechu. They found that arundoin inhibited the mycelial growth of Colletotrichum gloeosporioides, suggesting potential applications in controlling postharvest diseases in fruits like mango (Yenjit, Issarakraisila, Intana, & Chantrapromma, 2010).
Phytochemical Compounds in Arundo donax
Pansuksan, Sukprasert, and Karaket (2020) explored the phytochemical compounds of Arundo donax, mentioning arundoin among the identified compounds. Their research highlights the potential biomedical applications of these compounds, including their antimicrobial activities (Pansuksan, Sukprasert, & Karaket, 2020).
Propiedades
Nombre del producto |
Arundoin |
|---|---|
Fórmula molecular |
C31H52O |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(3R,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24+,25-,26+,28-,29-,30-,31+/m1/s1 |
Clave InChI |
MRNPHCMRIQYRFU-KXUMSINMSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C |
SMILES canónico |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)

